molecular formula C22H18Cl3N3OS B2818509 N-(6-benzyl-3-cyano-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)-3,5-dichlorobenzamide hydrochloride CAS No. 1216425-69-2

N-(6-benzyl-3-cyano-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)-3,5-dichlorobenzamide hydrochloride

Cat. No.: B2818509
CAS No.: 1216425-69-2
M. Wt: 478.82
InChI Key: YBNSQBSTRNESBA-UHFFFAOYSA-N
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Description

“N-(6-Benzyl-3-cyano-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)-3,5-dichlorobenzamide hydrochloride” is a chemical compound with the molecular formula C24H24ClN3O3S2. It has an average mass of 502.049 Da and a mono-isotopic mass of 501.094757 Da .


Molecular Structure Analysis

The molecular structure of this compound is complex, with multiple functional groups present. It includes a benzyl group, a cyano group, a tetrahydrothieno[2,3-c]pyridin-2-yl group, and a 3,5-dichlorobenzamide group . The exact structure can be determined using various spectroscopic techniques.

Scientific Research Applications

Anticonvulsant Activity

Studies have shown that compounds related to N-(6-benzyl-3-cyano-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)-3,5-dichlorobenzamide hydrochloride exhibit significant anticonvulsant activity. This was observed in compounds where the benzene rings were replaced with heteroaromatic rings such as thiophene, indicating a potential for developing novel anticonvulsant drugs (Ohkubo et al., 1996).

Synthesis of Functionalized Pyridines

Research has demonstrated the synthesis of functionalized 4H-pyrano[3,2-c]pyridines from related compounds, highlighting a method for creating structurally diverse molecules. This process involves reactions with benzylidenemalononitriles and α-cyanoacrylic esters, leading to the formation of various pyridine derivatives (Mekheimer et al., 1997).

Synthesis of Fused Polyheterocyclic Systems

Further research has been conducted on the synthesis of novel pyrido and thieno derivatives, resulting in the creation of fused polyheterocyclic systems. These systems are derived from the reaction of related compounds with various carbonyl compounds, leading to the formation of new chemical entities with potential biological applications (Bakhite et al., 2005).

Antiproliferative Agents in Cancer Research

Recent studies have identified derivatives of these compounds as potent antiproliferative agents against cancer cell lines. These derivatives have shown effectiveness in inhibiting tubulin polymerization and inducing apoptotic cell death in cancer cells, without affecting normal human cells. This suggests their potential as selective cancer therapeutics (Romagnoli et al., 2020).

Future Directions

The future directions for research on this compound could include further structure optimization and in-depth studies as a possible 5-LOX inhibitor . Additionally, its potential antiproliferative activity could be explored further .

Mechanism of Action

Target of Action

It is suggested that it may act as a potential inhibitor of 5-lox , a key enzyme involved in the biosynthesis of leukotrienes, which are inflammatory mediators.

Mode of Action

Given its potential role as a 5-lox inhibitor , it may bind to the active site of the enzyme, preventing it from catalyzing the conversion of arachidonic acid to leukotrienes.

Biochemical Pathways

The compound, as a potential 5-LOX inhibitor , may affect the leukotriene biosynthesis pathway. By inhibiting 5-LOX, it could potentially reduce the production of leukotrienes, thereby modulating the inflammatory response.

Pharmacokinetics

The predicted data suggests that it has a log kow (octanol-water partition coefficient) of 162 , which may influence its absorption and distribution in the body.

Result of Action

As a potential 5-lox inhibitor , it may reduce the production of leukotrienes, which could lead to a decrease in inflammation.

Properties

IUPAC Name

N-(6-benzyl-3-cyano-5,7-dihydro-4H-thieno[2,3-c]pyridin-2-yl)-3,5-dichlorobenzamide;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H17Cl2N3OS.ClH/c23-16-8-15(9-17(24)10-16)21(28)26-22-19(11-25)18-6-7-27(13-20(18)29-22)12-14-4-2-1-3-5-14;/h1-5,8-10H,6-7,12-13H2,(H,26,28);1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YBNSQBSTRNESBA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CC2=C1C(=C(S2)NC(=O)C3=CC(=CC(=C3)Cl)Cl)C#N)CC4=CC=CC=C4.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H18Cl3N3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

478.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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